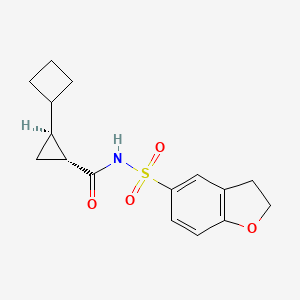
(2R,3R)-N-(4-methoxypyridin-2-yl)-2-pyridin-4-yloxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-N-(4-methoxypyridin-2-yl)-2-pyridin-4-yloxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of (2R,3R)-N-(4-methoxypyridin-2-yl)-2-pyridin-4-yloxolane-3-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit specific enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, which can lead to changes in various biological processes. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R,3R)-N-(4-methoxypyridin-2-yl)-2-pyridin-4-yloxolane-3-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This compound can be used to selectively inhibit the activity of specific targets, which can help researchers to better understand the role of these targets in various biological processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving (2R,3R)-N-(4-methoxypyridin-2-yl)-2-pyridin-4-yloxolane-3-carboxamide. One area of research could focus on identifying new targets for this compound and investigating its potential applications in drug discovery. Another area of research could focus on developing new methods for synthesizing this compound and optimizing its properties for use in various experiments. Additionally, further studies could be conducted to better understand the mechanism of action and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of (2R,3R)-N-(4-methoxypyridin-2-yl)-2-pyridin-4-yloxolane-3-carboxamide involves the reaction of 2-bromo-4-methoxypyridine with 2-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with (2R,3R)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-oxolane carboxylic acid to obtain the final product.
Applications De Recherche Scientifique
(2R,3R)-N-(4-methoxypyridin-2-yl)-2-pyridin-4-yloxolane-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been used as a tool for investigating the role of specific enzymes and proteins in various biological processes. This compound has also been used in drug discovery research to develop new treatments for various diseases.
Propriétés
IUPAC Name |
(2R,3R)-N-(4-methoxypyridin-2-yl)-2-pyridin-4-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-12-4-8-18-14(10-12)19-16(20)13-5-9-22-15(13)11-2-6-17-7-3-11/h2-4,6-8,10,13,15H,5,9H2,1H3,(H,18,19,20)/t13-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVIQGVIGVIQAD-HIFRSBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)NC(=O)C2CCOC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC=C1)NC(=O)[C@@H]2CCO[C@H]2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2S)-2-cyclobutyl-N-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339069.png)
![(1R,2S)-N-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]-2-cyclobutylcyclopropane-1-carboxamide](/img/structure/B7339077.png)


![4-[[(1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-yl]amino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7339110.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine](/img/structure/B7339118.png)
![[2-anilino-4-(trifluoromethyl)pyrimidin-5-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7339120.png)
![(3R)-2-[(4-chloro-1,5-dimethylpyrazol-3-yl)methyl]-N-cyclopropyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339130.png)
![(3R)-N-cyclopropyl-2-[(2-methylfuran-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339132.png)
![(3R)-N-cyclopropyl-2-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339138.png)
![N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide](/img/structure/B7339151.png)
![1-[3-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]phenyl]triazole-4-carboxylic acid](/img/structure/B7339155.png)
![2-[[4-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]benzoyl]amino]acetic acid](/img/structure/B7339163.png)

